molecular formula C8H9BrN2O B7968101 4-Bromo-2-methoxy-benzamidine CAS No. 814255-40-8

4-Bromo-2-methoxy-benzamidine

Cat. No.: B7968101
CAS No.: 814255-40-8
M. Wt: 229.07 g/mol
InChI Key: HMVVQBCCWYLWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-benzamidine is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamidine, characterized by the presence of a bromine atom at the fourth position and a methoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-benzamidine typically involves the reaction of 4-bromo-2-methoxybenzonitrile with ammonium chloride in the presence of triethylaluminum in toluene. The reaction is carried out in two stages: the first stage involves the reaction at room temperature for 1.5 hours, followed by heating at 80°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-benzamidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-methoxy-benzamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-benzamidine involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can be used to study enzyme function and to develop potential therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methoxy-N,2-dimethylbenzamide: This compound is similar in structure but has a dimethyl substitution on the benzene ring.

    4-Bromo-2-methoxybenzonitrile: This compound is a precursor in the synthesis of 4-Bromo-2-methoxy-benzamidine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serine proteases makes it valuable in biochemical research and drug development.

Properties

IUPAC Name

4-bromo-2-methoxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVVQBCCWYLWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696090
Record name 4-Bromo-2-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814255-40-8
Record name 4-Bromo-2-methoxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.